(3S)-3-methyloxolane-2,5-dione

Description

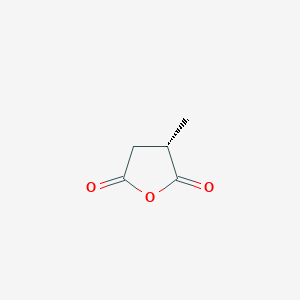

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3S)-3-methyloxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c1-3-2-4(6)8-5(3)7/h3H,2H2,1H3/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFATXMYLKPCSCX-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3s 3 Methyloxolane 2,5 Dione

Asymmetric Catalysis in Anhydride (B1165640) Formation

Asymmetric catalysis offers a powerful strategy for the enantioselective synthesis of chiral molecules, including cyclic anhydrides. This approach utilizes chiral catalysts to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer.

Metal-Catalyzed Stereoselective Synthesis

Metal-based catalysts have been extensively explored for the asymmetric synthesis of chiral succinic anhydrides. A notable example is the rhodium-catalyzed asymmetric hydrogenation of 3-substituted maleic anhydrides. The use of a Rh/bisphosphine-thiourea (ZhaoPhos) catalyst system has demonstrated high efficiency, achieving full conversion and excellent enantioselectivity (up to 99% ee) for a variety of 3-alkyl and 3-aryl maleic anhydrides under mild conditions. researchgate.net For the synthesis of (R)-3-methyl-succinic anhydride, a precursor to the (3S)-dione, this method yielded the product with 96% ee. rsc.org

Another approach involves the palladium-catalyzed carbonylative ring expansion of substrates like 3-iodo-γ-butyrolactone. Utilizing a Pd(OAc)₂/XantPhos catalyst system in the presence of a chiral amine, such as (S)-α-methylbenzylamine, can induce high enantiomeric excesses (>90% ee) through non-covalent interactions in the transition state.

Finally, asymmetric Diels-Alder reactions between maleic anhydride and an enantiomerically enriched diene, catalyzed by a Jacobsen's Cr(III)-salen catalyst, can produce the desired (3S)-configured adduct in high yield and enantioselectivity. Subsequent hydrogenation of the double bond completes the synthesis.

Table 1: Metal-Catalyzed Synthesis of Chiral Succinic Anhydrides

| Catalytic System | Substrate | Product | Yield (%) | ee (%) |

| Rh/Bisphosphine-Thiourea | 3-Methylmaleic anhydride | (R)-3-Methyl-succinic anhydride | 99 | 96 |

| Pd(OAc)₂/XantPhos, (S)-α-methylbenzylamine | 3-Iodo-γ-butyrolactone | (3S)-3-Methyloxolane-2,5-dione | 77 | 92 |

| Jacobsen's Cr(III)-salen | Maleic anhydride, (S)-3-methyl-1,3-pentadiene | (3S)-configured adduct | 85 | 94 |

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and "greener" alternative to metal-based catalysis. rsc.orgresearchgate.net Modified cinchona alkaloids have proven to be effective chiral Lewis base catalysts for the desymmetrization of meso-anhydrides. These catalysts can activate nucleophiles, such as alcohols, to selectively attack one of the two enantiotopic carbonyl groups of the anhydride. pnas.org

For instance, the alcoholysis of meso-succinic anhydrides catalyzed by modified cinchona alkaloids like (DHQD)₂AQN can produce chiral succinate (B1194679) monoesters with high enantiomeric excesses. units.it While this method does not directly yield the anhydride, the resulting hemiesters are valuable chiral building blocks that can be further transformed.

Furthermore, chiral thiourea (B124793) organocatalysts derived from diamines like (R,R)-1,2-diphenylethylenediamine have been used for the asymmetric ring-opening of cyclic anhydrides with nucleophiles such as thiols and amines, achieving high yields and enantioselectivities. acs.orgmdpi.com These reactions proceed through double hydrogen-bonding activation of the anhydride. acs.org Organocatalysts can also facilitate the cycloaddition of aryl succinic anhydrides and aldehydes to form paraconic acid derivatives. rsc.org

Biocatalytic and Chemoenzymatic Pathways

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild conditions, offering a sustainable approach to chiral synthesis. researchgate.netcore.ac.uk

Enzyme-Mediated Asymmetric Reductions

Enzymes, particularly reductases, are widely used for the asymmetric reduction of prochiral ketones and other functional groups to produce chiral alcohols and other valuable intermediates. core.ac.uknih.gov Ene-reductases (ERs) are capable of asymmetrically reducing C=C double bonds. For example, the reduction of dimethyl citraconate can yield (R)-dimethyl 2-methylsuccinate with excellent enantioselectivity (99% ee) using an ene-reductase from Bacillus sp. (Bac-OYE1). researchgate.net This chiral diester can then be cyclized to form the corresponding anhydride.

Lipases are another class of enzymes utilized in the synthesis of chiral compounds. For instance, Candida antarctica lipase (B570770) B (CAL-B) can catalyze the kinetic resolution of racemic 3-methyloxolane-2,5-dione, selectively acetylating the (3R)-enantiomer and leaving the desired (3S)-isomer unreacted with high enantiomeric excess.

Microbial Transformations for Chiral Anhydrides

Whole microbial cells can be employed for stereoselective transformations. mdpi.com For example, various yeast strains have been shown to catalyze the oxidation of diols to chiral lactones. mdpi.com While direct microbial synthesis of this compound is not extensively documented, the principle of using microbial dehydrogenases for stereoselective oxidation or reduction is well-established and presents a potential route. nih.govmdpi.com Microorganisms like Nocardia diaphanozonaria can catalyze the inversion of chirality in certain carboxylic acids, a process known as deracemization. researchgate.net

Deracemization and Enantiomeric Resolution Techniques

When a racemic mixture of 3-methyloxolane-2,5-dione is obtained, deracemization or resolution techniques are necessary to isolate the desired (3S)-enantiomer.

One common method is classical resolution, which involves the formation of diastereomeric salts using a chiral resolving agent. For example, treating racemic 3-methylsuccinic acid with (1R,2S)-ephedrine results in the formation of a crystalline diastereomeric complex, from which the (3S)-isomer can be liberated.

Kinetic resolution is another powerful technique. As mentioned previously, enzyme-catalyzed kinetic resolution using lipases can effectively separate the enantiomers of 3-methyloxolane-2,5-dione. Similarly, organocatalytic parallel kinetic resolution of racemic monosubstituted succinic anhydrides using a modified cinchona alkaloid catalyst can transform both enantiomers into different, separable chiral products with high enantiomeric excesses. This method has been successfully applied to a range of 2-alkyl and 2-aryl succinic anhydrides.

Finally, preparative chiral high-performance liquid chromatography (HPLC) can be used to resolve racemic mixtures of 3-methyloxolane-2,5-dione, affording the enantiomers with high purity.

Table 2: Comparison of Resolution Techniques for 3-Methyloxolane-2,5-dione

| Technique | Method | Reagent/Catalyst | Outcome |

| Classical Resolution | Diastereomeric salt formation | (1R,2S)-Ephedrine | Isolation of (3S)-isomer |

| Enzymatic Kinetic Resolution | Selective acylation | Candida antarctica lipase B (CAL-B) | Unreacted (3S)-isomer with 98% ee |

| Organocatalytic Parallel Kinetic Resolution | Parallel methanolysis | Modified Cinchona Alkaloid | Two different chiral monoesters with high ee |

| Chiral Chromatography | Chromatographic separation | Chiralcel OD-H column | Separation of (3S) and (3R) enantiomers >99% purity |

Diastereomeric Salt Formation and Separation

A well-established method for resolving racemic mixtures is through the formation of diastereomeric salts. This technique leverages the principle that while enantiomers share identical physical properties, diastereomers possess distinct characteristics, including solubility, which allows for their separation.

The resolution of racemic 3-methylsuccinic acid, the precursor to 3-methyloxolane-2,5-dione, can be accomplished using this approach. The process involves reacting the racemic acid with an enantiomerically pure chiral resolving agent, such as a chiral amine. For instance, treatment with (1R,2S)-ephedrine in an ethanol (B145695) solvent leads to the formation of a pair of diastereomeric salt complexes. Due to their different spatial arrangements, these salts exhibit different solubilities in the solvent, enabling one diastereomer to crystallize preferentially out of the solution. This selective crystallization is a form of fractional crystallization.

After separating the crystallized salt, the desired (3S)-3-methylsuccinic acid is liberated by treatment with a strong acid, like hydrochloric acid, which protonates the carboxylate and removes the chiral amine. The subsequent intramolecular cyclization via dehydration, typically by heating, yields the target this compound. While effective, this method can have moderate yields, often in the range of 45–55%, and requires stoichiometric quantities of the expensive chiral resolving agent.

Table 1: Diastereomeric Resolution of 3-Methylsuccinic Acid

| Step | Description | Reagents | Typical Yield |

|---|---|---|---|

| Salt Formation | Reaction of racemic acid with a chiral resolving agent. | Racemic 3-methylsuccinic acid, (1R,2S)-ephedrine, Ethanol | - |

| Separation | Fractional crystallization of the less soluble diastereomeric salt. | - | - |

| Liberation | Treatment with strong acid to recover the enantiopure acid. | Hydrochloric Acid | - |

Chiral Chromatography for Enantiomeric Purity

Chiral chromatography is a powerful analytical and preparative technique used to separate enantiomers. catalysis.blog This direct method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. chromatographyonline.com It is invaluable for both assessing the enantiomeric excess (ee) of a product and for obtaining highly pure enantiomers on a small to medium scale. catalysis.blog

For this compound, preparative high-performance liquid chromatography (HPLC) is highly effective. The use of polysaccharide-based CSPs, such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate), is common. chromatographyonline.com A specific reported method employs a Chiralcel OD-H column with an isocratic mobile phase of hexane (B92381) and isopropanol (B130326) (90:10 v/v). This system can successfully resolve the racemic mixture, affording the (3S)-enantiomer with an enantiomeric purity exceeding 99%. While this method provides exceptional purity, its cost and lower throughput can make it less suitable for large-scale industrial production compared to crystallization methods.

Table 2: Chiral HPLC Conditions for Resolution

| Parameter | Specification |

|---|---|

| Technique | Preparative Chiral HPLC |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) |

| Mobile Phase | Hexane/Isopropanol (90:10) |

| Elution Mode | Isocratic |

Novel Synthetic Routes from Renewable Feedstocks

The development of synthetic pathways from renewable biomass is a key goal in green chemistry. Such routes offer a sustainable alternative to petroleum-based processes for producing valuable chemical intermediates.

Catalytic Hydrogenation and Decarboxylation of Precursors (e.g., Citric Acid)

Citric acid, a readily available fermentation product, serves as a promising renewable precursor for methylsuccinic acid, which can then be converted to this compound. researchgate.net The conversion involves a multi-step catalytic relay process. researchgate.net The typical reaction sequence is as follows:

Dehydration: Citric acid is first dehydrated to form aconitic acid. researchgate.net

Decarboxylation: Aconitic acid subsequently undergoes decarboxylation to yield itaconic acid. researchgate.net

Hydrogenation: The final step in forming the precursor is the hydrogenation of the carbon-carbon double bond in itaconic acid to produce methylsuccinic acid. researchgate.net

To obtain the desired (3S) enantiomer, the hydrogenation step must be performed asymmetrically. Asymmetric hydrogenation using chiral catalysts, such as Rhodium complexes with chiral phosphine (B1218219) ligands like (R)-BINAP, has been shown to be highly effective, achieving an enantiomeric excess of up to 98.5% for the (S)-form. The resulting (S)-methylsuccinic acid is then cyclized to give this compound.

Table 3: Synthesis from Citric Acid

| Reaction Stage | Transformation | Key Catalyst Type |

|---|---|---|

| Dehydration | Citric Acid → Aconitic Acid | Solid Acid Catalyst (e.g., Nb₂O₅) researchgate.net |

| Decarboxylation | Aconitic Acid → Itaconic Acid | Temperature-controlled researchgate.net |

| Asymmetric Hydrogenation | Itaconic Acid → (S)-Methylsuccinic Acid | Chiral Rhodium or Ruthenium complexes (e.g., Rh/(R)-BINAP) |

Ring-Expanding Carbonylation of Epoxides

Ring-expanding carbonylation represents a modern, atom-economical method for synthesizing cyclic compounds like succinic anhydrides directly from epoxides. mdpi-res.com This process can be envisioned for producing 3-methyloxolane-2,5-dione from methyloxirane (propylene oxide) via a one-pot double carbonylation.

The reaction is typically catalyzed by highly active and selective bimetallic systems composed of a Lewis acidic metal complex and a nucleophilic metal carbonyl anion. mdpi-res.com Pioneering work by Coates and others has demonstrated the efficacy of catalysts like [(salph)Al(THF)₂]⁺[Co(CO)₄]⁻. bwise.kr The proposed catalytic cycle involves several key steps:

The Lewis acidic center (e.g., Aluminum) activates the epoxide by coordinating to its oxygen atom.

The nucleophilic cobalt tetracarbonyl anion, [Co(CO)₄]⁻, attacks a carbon atom of the epoxide, causing the ring to open.

A molecule of carbon monoxide (CO) inserts into the metal-carbon bond.

A second CO insertion occurs, followed by ring closure to form the succinic anhydride product and regenerate the active catalyst.

This method allows for the direct synthesis of succinic anhydrides from simple epoxides under CO pressure, offering high yields and tolerance for various functional groups.

Table 4: Ring-Expanding Double Carbonylation

| Component | Description |

|---|---|

| Substrate | Epoxide (e.g., Methyloxirane) |

| Reagent | Carbon Monoxide (CO) |

| Catalyst System | Bimetallic Lewis Acid-Base Pair (e.g., [(salph)Al]⁺[Co(CO)₄]⁻) bwise.kr |

| Reaction Type | Double Carbonylation |

Elucidation of Reaction Chemistry of 3s 3 Methyloxolane 2,5 Dione

Nucleophilic Ring-Opening Reactions

The electrophilic nature of the carbonyl carbons in (3S)-3-methyloxolane-2,5-dione makes it highly susceptible to attack by nucleophiles. This reactivity leads to the opening of the anhydride (B1165640) ring, a fundamental process that can be controlled to achieve specific stereochemical and regiochemical outcomes.

Esterification and Amidation with Stereochemical Control

This compound readily reacts with alcohols and amines to form the corresponding monoesters and monoamides of methylsuccinic acid. A key feature of these reactions is the retention of the stereochemistry at the C3 position. The nucleophilic attack occurs at one of the carbonyl carbons, leading to the cleavage of an acyl-oxygen bond and the formation of a new ester or amide linkage. The chiral center, being adjacent to the reaction sites, influences the approach of the nucleophile but is not directly involved in the bond-breaking or bond-forming steps, thus preserving its (S)-configuration in the product.

The general mechanism for esterification involves the attack of an alcohol on one of the carbonyl groups, followed by proton transfer and ring opening. Similarly, amidation proceeds through the nucleophilic addition of an amine to a carbonyl carbon. These reactions are synthetically valuable for introducing chirality into molecules, leveraging the readily available enantiopure starting material.

Regioselectivity and Diastereoselectivity in Nucleophilic Additions

The presence of a methyl group at the C3 position introduces steric and electronic asymmetry to the molecule, which in turn governs the regioselectivity of nucleophilic attack. Nucleophiles preferentially attack the less sterically hindered carbonyl group at the C5 position. However, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions. For instance, in reactions with certain stabilized phosphoranes (Wittig reagents), condensation can occur at the more hindered C2 carbonyl group, influenced by electronic interactions between the substituent and the ylid. cdnsciencepub.com

When the nucleophile itself is chiral, or when chiral catalysts are employed, diastereoselective ring-opening can be achieved. This allows for the synthesis of specific diastereomers of 2-methylsuccinic acid derivatives. The inherent chirality of this compound, coupled with external chiral influences, provides a powerful tool for constructing complex molecules with multiple stereocenters.

Formation of Methylsuccinic Acid Derivatives

The hydrolysis of this compound in an aqueous environment yields (S)-2-methylsuccinic acid. This reaction is a straightforward example of nucleophilic acyl substitution where water acts as the nucleophile. The resulting dicarboxylic acid is a valuable chiral intermediate in the synthesis of various organic compounds.

Furthermore, a wide range of methylsuccinic acid derivatives can be prepared through the ring-opening of this compound with different nucleophiles. These derivatives are important in the development of pharmaceuticals and agrochemicals.

| Nucleophile | Product Type |

| Water (H₂O) | (S)-2-Methylsuccinic acid |

| Alcohols (R-OH) | (S)-Methylsuccinic acid monoesters |

| Amines (R-NH₂) | (S)-Methylsuccinic acid monoamides |

Role in Condensation and Acylation Reactions

Beyond simple ring-opening, this compound participates in more complex transformations such as condensation and acylation reactions, expanding its utility as a synthetic intermediate.

Friedel-Crafts Acylation Applications

This compound can be employed as an acylating agent in Friedel-Crafts reactions. rsc.org In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the anhydride reacts with aromatic compounds to introduce a 3-carboxy-2-methylpropanoyl group onto the aromatic ring. rsc.org The reaction proceeds via the formation of an acylium ion intermediate, which then acts as the electrophile in an electrophilic aromatic substitution. This methodology provides a route to chiral aryl ketones and related structures, which are valuable precursors in medicinal chemistry.

Table of Friedel-Crafts Acylation Data

| Aromatic Substrate | Lewis Acid | Product Type |

| Benzene | AlCl₃ | 4-oxo-4-phenyl-3-methylbutanoic acid |

| Toluene | AlCl₃ | 4-oxo-4-(p-tolyl)-3-methylbutanoic acid |

| Anisole | AlCl₃ | 4-(4-methoxyphenyl)-4-oxo-3-methylbutanoic acid |

Derivatization for Functional Group Introduction

The reactivity of this compound allows for its derivatization to introduce a variety of functional groups while retaining the core chiral structure. For example, reduction of the anhydride can lead to chiral diols or lactones, depending on the reducing agent and reaction conditions. Oxidation reactions can also be performed to further modify the molecule. These transformations enable the conversion of the simple anhydride into more complex and functionally diverse chiral building blocks for organic synthesis.

Polymerization and Co-polymerization Applications

This compound is a valuable monomer in the synthesis of advanced polymers. Its ability to undergo ring-opening polymerization and act as a curing agent allows for the creation of materials with tailored properties, from thermoset resins to biodegradable and chiral polyesters.

Cyclic anhydrides are a significant class of curing agents (hardeners) for epoxy resins, used to produce highly cross-linked, durable thermoset polymers. appliedpoleramic.comresearchgate.net These agents are favored in demanding applications that require superior thermal stability, chemical resistance, and electrical insulation properties. polymerinnovationblog.comazom.com Compared to other curing agents like amines, anhydrides typically offer a longer pot life, lower cure exotherm, and reduced toxicity. polymerinnovationblog.comyoutube.com

The curing process is complex and generally requires heat to proceed at a practical rate. appliedpoleramic.com The mechanism is often initiated by the presence of a hydroxyl-containing species, which can be inherently present on the epoxy resin backbone, available from trace moisture, or added as a catalyst or accelerator. appliedpoleramic.compolymerinnovationblog.com Tertiary amines, such as benzyldimethylamine (BDMA), and imidazoles are common accelerators that speed up the curing reaction. polymerinnovationblog.comyoutube.com

The primary reaction pathway involves two main steps:

Ring-Opening/Esterification: A hydroxyl group attacks one of the carbonyl carbons of the anhydride ring. This opens the ring and forms a monoester with a free carboxylic acid group. appliedpoleramic.comtri-iso.com

Cross-linking: The newly formed carboxylic acid group then reacts with an epoxide group (oxirane ring) on another epoxy resin molecule, forming a stable diester linkage and generating a new secondary hydroxyl group. appliedpoleramic.comdinuofrp.com

This new hydroxyl group can then react with another anhydride molecule, propagating the cross-linking process to form a dense, three-dimensional polymer network. dinuofrp.com A competing reaction is the etherification between a hydroxyl group and an epoxy group, which becomes more prevalent if the anhydride-to-epoxy ratio is low. appliedpoleramic.com

Table 1: General Advantages and Disadvantages of Anhydride Curing Agents for Epoxy Resins

| Advantages | Disadvantages |

|---|---|

| High glass transition temperature (Tg) and thermal resistance polymerinnovationblog.com | Requires heat for curing polymerinnovationblog.com |

| Exceptional chemical and solvent resistance polymerinnovationblog.com | Sensitive to moisture, which can affect reactivity appliedpoleramic.com |

| High dielectric strength and excellent electrical properties youtube.com | Curing reaction can be slow without an accelerator polymerinnovationblog.com |

| Long pot life and low cure exotherm polymerinnovationblog.comyoutube.com | |

| Low volatility and toxicity compared to some amine hardeners polymerinnovationblog.com |

While specific performance data for this compound as a curing agent is not extensively detailed in comparative literature, its structure as an alicyclic anhydride suggests it would function via this established mechanism, contributing to the development of cured epoxy systems with high performance characteristics. semanticscholar.org

The chirality of this compound makes it a key monomer for producing stereoregular polymers, which can exhibit unique physical and biological properties.

Chiral Polyesters

Aliphatic polyesters are a major class of biodegradable polymers. expresspolymlett.com While many are synthesized via the polycondensation of diacids and diols, an alternative and often preferred method is the ring-opening polymerization (ROP) of cyclic esters (lactones) and anhydrides. researchgate.netuc.edu ROP allows for precise control over polymer molecular weight and architecture. researchgate.net

This compound can be used as a monomer in polyester (B1180765) synthesis. Research on copolyesters synthesized using 2-methylsuccinic acid (the hydrolyzed form of the anhydride) and 1,4-butanediol (B3395766) (BDO) demonstrates the influence of the methyl side group. researchgate.netmdpi.com The introduction of this side chain disrupts the polymer chain packing, leading to a decrease in crystallinity, melting temperature (Tm), and glass transition temperature (Tg) compared to the unsubstituted poly(butylene succinate) (PBS). mdpi.comjlu.edu.cn This modification also tends to accelerate the rate of biodegradation, as degradation typically initiates in the amorphous regions of the polymer. expresspolymlett.commdpi.com

Table 2: Thermal Properties of Poly(butylene succinate-co-butylene 2-methylsuccinate) Copolymers

| Copolymer (mol% Methyl Succinate) | Mn (g/mol) | Tg (°C) | Tm (°C) | Crystallinity (%) |

|---|---|---|---|---|

| 0 (Pure PBS) | 6.4 x 10⁴ | -33.9 | 114.5 | 55.4 |

| 10 | 6.1 x 10⁴ | -35.1 | 98.7 | 45.1 |

| 20 | 5.7 x 10⁴ | -36.5 | 80.2 | 35.8 |

| 30 | 5.5 x 10⁴ | -37.8 | 65.4 | 28.5 |

| 50 | 5.1 x 10⁴ | -38.6 | - | Amorphous |

Data derived from studies on copolyesters of succinic acid, 2-methylsuccinic acid, and 1,4-butanediol. mdpi.com

Chiral Polyimides

Polyimides are a class of high-performance polymers known for their exceptional thermal stability. The most common synthesis route is a two-step process where a dianhydride reacts with a diamine to form a soluble poly(amic acid) precursor, which is subsequently cyclized to the final polyimide via heating. vt.edugoogle.com

The structure of the dianhydride is critical for polymerization. Because this compound is a mono-anhydride , it cannot be used as the primary building block for creating a high-molecular-weight polyimide chain, as it lacks the second anhydride group required for propagation. It could theoretically be used as an end-capping agent to control the molecular weight of a polyimide chain formed from a traditional dianhydride and diamine, but this specific application is not widely documented in the reviewed literature.

Stereocomplexation is a phenomenon where enantiomeric polymer chains—for instance, a pure poly(L-lactide) and a pure poly(D-lactide)—co-crystallize to form a new crystalline structure. nsf.govresearchgate.net This stereocomplex typically exhibits enhanced thermal and mechanical properties compared to its constituent enantiopure polymers. nsf.gov The melting temperature of the stereocomplex can be significantly higher than that of the individual homochiral polymers. researchgate.net

This principle has been demonstrated in chiral polyesters derived from the ring-opening copolymerization (ROCOP) of chiral epoxides and chiral anhydrides. nsf.gov In one study, enantiopure forms of a chiral anhydride were copolymerized with enantiopure and racemic epoxides. The research revealed that only specific combinations of enantiomers resulted in semicrystalline polymers capable of forming stereocomplexes. nsf.gov Mixing equimolar amounts of the resulting enantiomeric copolymers led to the formation of a stereocomplex with a melting temperature approximately 20°C higher than the enantiopure materials. nsf.gov In some optimized structures, the increase in Tm can be even more substantial. nsf.gov

A key finding is that a single inversion in one of the stereocenters of the monomers can determine whether the resulting polymer is amorphous or semicrystalline and thus capable of stereocomplexation. nsf.gov Although this research was conducted with a different chiral anhydride, the principles are directly applicable to polymers that could be synthesized from this compound and a suitable chiral comonomer. The ability to form such high-melting-point architectures is a powerful strategy for designing advanced, high-performance biodegradable materials.

Synthesis of Chiral Polyesters and Polyimides

Cycloaddition and Related Pericyclic Reactions

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic molecules in a single, often stereospecific, step. This compound, as a cyclic anhydride, can participate in such reactions.

The Diels-Alder reaction is a cornerstone of pericyclic reactions, involving the [4+2] cycloaddition of a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org Cyclic anhydrides can function as dienophiles in this reaction, and methylsuccinic anhydride is noted for its reactivity in this capacity. cymitquimica.com

A closely related transformation is the formal cycloaddition between substituted succinic anhydrides and imines. nih.gov This reaction serves as an efficient method for synthesizing γ-lactams, which are important structural motifs in many biologically active compounds. nih.gov Studies have shown that succinic anhydrides substituted with electron-withdrawing groups react smoothly with various imines at room temperature, often with high diastereoselectivity, to produce carboxylic acid-appended γ-lactams. nih.gov These products can then be diversified through further chemical transformations. nih.gov

Table 3: Formal Cycloaddition of Cyanosuccinic Anhydride with Various Imines

| Aldehyde Component | Amine Component | Solvent | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Benzylamine | THF | 76 | >20:1 |

| 4-Nitrobenzaldehyde | Benzylamine | Toluene | 82 | 10:1 |

| 4-Nitrobenzaldehyde | Benzylamine | CH₂Cl₂ | 91 | 10:1 |

| 4-Chlorobenzaldehyde | Benzylamine | THF | 82 | >20:1 |

| Benzaldehyde | 4-Methoxyaniline | THF | 78 | >20:1 |

Data from a study on substituted succinic anhydrides, demonstrating the utility of the anhydride scaffold in formal cycloaddition reactions. nih.gov

While these examples use substituted succinic anhydrides, they demonstrate the potential of the oxolane-2,5-dione scaffold in cycloaddition and related pericyclic reactions for the efficient construction of complex heterocyclic molecules.

Advanced Spectroscopic and Analytical Characterization for Stereochemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the structure and stereochemistry of organic compounds. In the context of (3S)-3-methyloxolane-2,5-dione, NMR methods are instrumental in confirming the identity and spatial orientation of the methyl group at the chiral center.

Chiral Auxiliary-Based NMR Studies

While direct NMR analysis provides foundational structural information, the use of chiral auxiliaries can be a strategic approach for the unambiguous determination of absolute configuration. This method involves the covalent derivatization of the chiral analyte with an enantiomerically pure chiral auxiliary, creating a diastereomeric mixture. The resulting diastereomers exhibit distinct NMR spectra, allowing for the differentiation of the enantiomers of the original compound. For cyclic anhydrides like this compound, this would typically involve a ring-opening reaction with a chiral alcohol or amine to form the corresponding ester or amide diastereomers. The differing chemical shifts and coupling constants of the protons proximate to the newly formed stereocenter in each diastereomer can then be analyzed to deduce the absolute configuration of the original anhydride (B1165640). Although specific studies detailing this approach for this compound are not prevalent in the reviewed literature, this established methodology remains a viable option for its stereochemical assignment.

2D NMR Techniques for Stereochemical Elucidation

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are critical for establishing the relative stereochemistry of molecules by probing through-space correlations between protons. In the case of this compound, a NOESY experiment could reveal spatial proximities between the protons of the methyl group and the protons on the oxolane ring. The observation of specific NOE cross-peaks would provide definitive evidence for the orientation of the methyl group relative to the ring, thereby confirming the compound's conformation. For instance, the analysis of 2D NMR spectral data, including HSQC, HMBC, COSY, and NOESY, is essential for the correct chemical shift assignments and stereochemical elucidation of complex molecules. mdpi.com This approach has been successfully applied to determine the stereochemistry of other complex organic molecules, such as triterpenes, where dehydration and rearrangement reactions were monitored in the NMR tube. mdpi.com

Chiral Chromatography for Enantiomeric Excess and Purity Determination

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a widely used and reliable method for the enantiomeric resolution of this compound. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated excellent enantioseparation capabilities for a broad range of chiral compounds. researchgate.net For instance, preparative chiral HPLC using a cellulose tris(3,5-dimethylphenylcarbamate) column (Chiralcel OD-H) can effectively resolve racemic 3-methyloxolane-2,5-dione. Isocratic elution with a mobile phase of hexane (B92381)/isopropanol (B130326) (90:10) at a flow rate of 1 mL/min allows for the separation of the (3S)- and (3R)-enantiomers, with the (3S)-enantiomer typically eluting first. This method is not only valuable for analytical validation but can also be scaled for preparative separation to obtain enantiomerically pure samples. The enantiomeric excess of a sample can be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram.

Table 1: Chiral HPLC Parameters for the Resolution of 3-methyloxolane-2,5-dione Enantiomers

| Parameter | Value | Reference |

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H) | |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV | mdpi.com |

| Retention Time (3S)-enantiomer | 9.8 min | |

| Retention Time (3R)-enantiomer | 11.2 min |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) on a chiral stationary phase is another powerful technique for the separation and quantification of volatile enantiomers. While specific applications of chiral GC for the routine analysis of this compound are not extensively detailed in the literature, the principles of this method are well-established. researchgate.net The compound's volatility makes it a suitable candidate for GC analysis. A chiral stationary phase, often a cyclodextrin (B1172386) derivative or a chiral polymer coated onto a capillary column, would be required to achieve enantiomeric separation. jiangnan.edu.cn The determination of the enantiomerization barrier of certain compounds has been successfully achieved using enantioselective dynamic gas chromatography, highlighting the capability of this technique in stereochemical analysis. researchgate.net For analysis of this compound, the sample would be vaporized and carried by an inert gas through the chiral column, with the enantiomers exhibiting different retention times due to their diastereomeric interactions with the CSP. This allows for the determination of the enantiomeric ratio and purity.

Optical Rotation and Circular Dichroism (CD) Spectroscopy

Chiroptical methods, namely optical rotation and circular dichroism, are fundamental for the characterization of chiral substances. These techniques are based on the differential interaction of enantiomers with plane-polarized and circularly polarized light, respectively.

The specific rotation, [α], is a characteristic physical property of a chiral compound. For this compound, a positive specific rotation value is observed, while its enantiomer, (3R)-3-methyloxolane-2,5-dione, exhibits a negative value of the same magnitude under identical measurement conditions. This property provides a straightforward, albeit less sensitive for mixtures, method for distinguishing between the two enantiomers and for a preliminary assessment of enantiomeric purity.

Table 2: Optical Rotation of 3-methyloxolane-2,5-dione Enantiomers

| Enantiomer | Specific Rotation [α] (c=1, CHCl₃) | Reference |

| This compound | +34.5° | |

| (3R)-3-methyloxolane-2,5-dione | -34.3° |

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique provides more detailed stereochemical information than optical rotation. The resulting CD spectrum, with its characteristic positive and negative Cotton effects, is unique to a specific enantiomer and can be considered a "fingerprint" of its absolute configuration. For this compound, the enantiomeric excess can be verified by CD spectroscopy, with a reported molar circular dichroism (Δε) of ±12.3 at 254 nm for a sample with 98.5% enantiomeric excess. This spectroscopic method is particularly valuable for confirming the absolute configuration assigned by other means and for sensitive detection of enantiomeric impurities.

Electronic Circular Dichroism (ECD) for Absolute Configuration

Electronic Circular Dichroism (ECD) is a powerful technique for determining the absolute configuration of chiral compounds in solution. It relies on the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the spatial arrangement of atoms and chromophores within the molecule.

For this compound, the key chromophore is the dicarbonyl system of the cyclic anhydride. The electronic transitions associated with this chromophore, particularly the n → π* and π → π* transitions of the carbonyl groups, are expected to give rise to distinct Cotton effects in the ECD spectrum. The sign and magnitude of these Cotton effects are directly related to the absolute configuration at the C3 stereocenter.

Research has verified the enantiomeric excess of the (3S)-form of 3-methyloxolane-2,5-dione through circular dichroism, noting a differential extinction coefficient (Δε) of ±12.3 at 254 nm. This observation corresponds to a π → π* transition of the carbonyl groups. The sign of the Cotton effect at this wavelength is a key descriptor for the (3S) configuration. Theoretical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in correlating the experimentally observed ECD spectrum with a specific enantiomer. researchgate.net By comparing the calculated spectrum for the (S)-configuration with the experimental data, the absolute configuration can be confidently assigned.

Table 1: Key Electronic Circular Dichroism Data for this compound

| Parameter | Value | Associated Transition | Reference |

| Wavelength (λ) | 254 nm | π → π | |

| Differential Extinction Coefficient (Δε) | ±12.3 M⁻¹cm⁻¹ | π → π | |

| Predicted Chromophore | Anhydride C=O | n → π* and π → π* |

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. nih.gov It provides detailed information about the stereochemistry of a molecule and is particularly useful for compounds in solution. nih.gov The VCD spectrum is unique for each enantiomer, exhibiting bands of equal magnitude but opposite sign, while the standard infrared (IR) absorption spectrum is identical for both. nih.gov

For this compound, the most informative regions in the VCD spectrum are expected to be the C-H stretching and bending modes of the chiral center and the methyl group, as well as the coupled symmetric and asymmetric stretching vibrations of the two carbonyl groups in the anhydride ring. The coupling of these vibrational modes in a chiral environment gives rise to characteristic VCD signals.

While specific experimental VCD data for this compound is not extensively documented in publicly available literature, the analysis of structurally similar compounds, such as trans-dideuteriosuccinic anhydride, has demonstrated the power of VCD in unambiguously determining absolute configuration. aip.org In such studies, the experimental VCD spectrum is compared with spectra predicted by quantum mechanical calculations (e.g., DFT). A good correlation between the experimental and calculated spectra for a given enantiomer allows for a definitive assignment of its absolute configuration. For this compound, the key vibrational modes would be analyzed to confirm the 'S' configuration at the C3 position.

Table 2: Predicted Key Vibrational Modes for VCD Analysis of this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Significance for Stereochemical Analysis |

| Asymmetric C=O Stretch | ~1850 | Coupling between the two carbonyls is sensitive to the chiral environment. |

| Symmetric C=O Stretch | ~1770 | The sign and intensity of the VCD couplet from the C=O stretches are indicative of the absolute configuration. |

| C-H Stretch (Chiral Center) | ~2900-3000 | The local chirality at the C3 position directly influences these vibrations. |

| CH₃ Bending Modes | ~1380-1460 | The orientation of the methyl group relative to the ring affects these modes. |

| C-O-C Ring Vibrations | ~1000-1300 | Vibrations of the five-membered ring are sensitive to the puckering and substituent effects. |

Mass Spectrometry Techniques for Structural Confirmation

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, which has a molecular weight of 114.10 g/mol , mass spectrometry confirms this fundamental property. nih.gov

Under electron ionization (EI), cyclic anhydrides undergo characteristic fragmentation patterns. A common fragmentation pathway for most carboxylic acid derivatives is the cleavage of the bond adjacent to the carbonyl group to form a stable acylium ion (R-CO⁺). unipi.it For 3-methyloxolane-2,5-dione, a key fragmentation process leads to the formation of a propylene (B89431) cation ([CH₃CHCH₂]⁺•) with an m/z of 42, which is reported to be the base peak in its mass spectrum. aip.org This fragmentation involves the loss of two molecules of carbon dioxide.

Other potential fragmentation pathways could include the loss of CO₂ to form a radical cation at m/z 70, or the cleavage of the C-C bond in the ring to generate other characteristic fragments. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and further confirming the structure of the compound.

Table 3: Expected Mass Spectrometry Fragmentation for 3-methyloxolane-2,5-dione

| m/z | Proposed Fragment Ion | Formula of Fragment | Significance | Reference |

| 114 | [M]⁺• | [C₅H₆O₃]⁺• | Molecular Ion | nih.gov |

| 70 | [M - CO₂]⁺• | [C₄H₆O]⁺• | Loss of carbon dioxide | |

| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ | Acylium ion | |

| 42 | [CH₃CHCH₂]⁺• | [C₃H₆]⁺• | Base Peak; loss of two CO₂ molecules | aip.org |

Computational and Theoretical Investigations of 3s 3 Methyloxolane 2,5 Dione

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electronic distribution of (3S)-3-methyloxolane-2,5-dione, which in turn govern its reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the geometry and conformational landscape of molecules. Studies on this compound reveal that the five-membered oxolane ring is nearly planar. The chiral center at the C3 position, bearing a methyl group, dictates the molecule's preferred conformation. To minimize steric strain, the C3 methyl group predominantly adopts an equatorial orientation relative to the ring.

Three-dimensional conformational modeling has identified at least two low-energy conformers, with a calculated steric strain energy difference of 8.7 kJ/mol between them. This energy gap suggests that while one conformation is significantly more stable, other conformations may be accessible under certain conditions, potentially influencing reaction dynamics. The introduction of the methyl group also induces subtle changes in bond lengths compared to the unsubstituted oxolane-2,5-dione, causing a slight elongation of adjacent C-O bonds due to combined steric and electronic effects.

| Parameter | Finding |

|---|---|

| Ring Conformation | Primarily planar oxolane ring |

| C3-Methyl Group Orientation | Equatorial (most stable) |

| Conformational Energy Difference | 8.7 kJ/mol between low-energy conformers |

| Effect of Methyl Group | 0.08 Å elongation of adjacent C-O bonds |

While pure ab initio methods are computationally intensive, modern DFT methods, such as the B3LYP hybrid functional, incorporate principles from ab initio theory to provide high-accuracy insights into electronic structure. acs.org Calculations performed at the B3LYP/6-311++G(d,p) level of theory for this compound provide a detailed picture of its frontier molecular orbitals (FMOs), which are key to its reactivity.

The Highest Occupied Molecular Orbital (HOMO) is primarily associated with the C=O π* antibonding orbitals, while the Lowest Unoccupied Molecular Orbital (LUMO) is characterized by contributions from the ring σ* and methyl group orbitals. The energy gap between the HOMO and LUMO is a critical parameter for predicting the molecule's electronic transitions and kinetic stability. Furthermore, charge distribution analysis reveals that the electron-donating methyl group induces a positive charge at the C3 carbon, which in turn enhances the electrophilicity of the adjacent carbonyl carbons (C2 and C5). This electronic effect is crucial for understanding the molecule's susceptibility to nucleophilic attack.

| Orbital | Energy (eV) | Primary Contribution |

|---|---|---|

| HOMO | -7.82 | C=O π* antibonding |

| LUMO | -1.45 | Ring σ* + CH3 |

Density Functional Theory (DFT) Studies on Conformation

Modeling of Reaction Mechanisms and Transition States

Computational modeling is an invaluable tool for mapping the pathways of chemical reactions, including identifying intermediates and the high-energy transition states that connect them. This provides a mechanistic rationale for observed product distributions.

The two carbonyl groups in this compound are chemically non-equivalent, leading to questions of regioselectivity in reactions such as nucleophilic ring-opening. Computational methods can predict the most likely site of attack. Electrostatic potential mapping, a technique that visualizes the charge distribution on the molecule's surface, is particularly useful for this purpose.

For this compound, these maps show a significant difference in the reactivity of the two carbonyl groups. The carbonyl carbon further from the methyl group (C5) is generally more electrophilic and thus more susceptible to nucleophilic attack than the carbonyl carbon adjacent to the methyl group (C2). This calculated difference helps explain the regioselectivity observed in reactions like hydrolysis or aminolysis, where the nucleophile preferentially attacks the less sterically hindered and electronically more favorable C5 position.

A potential energy surface (PES), or energy landscape, provides a comprehensive map of a molecule's energy as a function of its geometry. By mapping this landscape, chemists can identify the most energetically favorable pathways for a reaction. This involves locating all stationary points, including stable reactants, products, and intermediates, as well as the transition states that represent the energy barriers between them.

While detailed energy landscapes for specific reactions of this compound are not extensively documented in the literature, the principles of such analyses can be described. For a reaction like alkaline hydrolysis, computational analysis would model the approach of a hydroxide (B78521) ion to each carbonyl carbon, calculate the energies of the resulting tetrahedral intermediates, and locate the transition states for both the formation of these intermediates and the subsequent ring-opening. The calculated energy barriers (activation energies) would allow for the prediction of reaction rates and would provide a quantitative explanation for the observed regioselectivity. The previously mentioned 8.7 kJ/mol energy difference between conformers represents two distinct valleys on this complex energy landscape.

Computational Studies on Regioselectivity and Stereoselectivity

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters with a high degree of accuracy, aiding in the identification and characterization of molecules.

DFT calculations have been used to simulate the infrared (IR) spectrum of this compound. These simulations accurately predict the positions of key vibrational modes, which align well with experimental FTIR data. The most prominent predicted absorptions are the asymmetric and symmetric C=O stretching vibrations, characteristic of the anhydride (B1165640) functional group, and the C-O-C ring vibration.

In addition to IR data, computational methods can predict other spectroscopic features. The analysis of fragmentation patterns in mass spectrometry (MS) can be supported by computational chemistry. For the related racemic 3-methyloxolane-2,5-dione, a prominent ion peak at m/z 42, corresponding to the propylene (B89431) cation [CH₃CHCH₂]⁺, has been identified as characteristic. Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, are standard for predicting ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nrel.govmdpi.comnih.gov Although specific NMR predictions for this exact molecule are not detailed in the available literature, these computational techniques are routinely applied to confirm stereochemistry and assign signals in complex organic molecules.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to investigate the behavior of molecules at an atomic level. For this compound, MD simulations can provide critical insights into how its structure and dynamics are influenced by the surrounding solvent environment and how it interacts with other molecules. These simulations model the movement of atoms over time by solving Newton's equations of motion, offering a dynamic picture of molecular behavior that complements static computational methods like Density Functional Theory (DFT).

The primary focus of MD simulations in the context of this compound would be to elucidate the nature and strength of intermolecular forces. The compound possesses several key features that dictate its interactions: two carbonyl groups, which can act as hydrogen bond acceptors, an ether oxygen atom within the oxolane ring, and a chiral methyl group that introduces steric and electronic asymmetry. The interplay of these features in different solvents determines the compound's solubility, conformational stability, and reactivity.

Simulations would typically be performed in a variety of solvents to probe a range of interactions. These solvents are generally categorized as polar protic (e.g., water, methanol), polar aprotic (e.g., dimethylformamide, acetonitrile), and nonpolar (e.g., hexane (B92381), toluene). mdpi.com In polar protic solvents, the dominant interaction for this compound is expected to be hydrogen bonding between the solvent's hydroxyl protons and the carbonyl oxygens of the solute. researchgate.net The strength and geometry of these hydrogen bonds can be quantified through analysis of the simulation trajectories.

In polar aprotic solvents, which lack hydrogen bond donors but possess a significant dipole moment, the primary interactions would be dipole-dipole forces between the solvent and the polar carbonyl groups of the solute. mdpi.com Nonpolar solvents, on the other hand, would primarily interact through weaker van der Waals and dispersion forces. ethernet.edu.et MD simulations can reveal how these different interaction patterns affect the conformational flexibility of the oxolane ring and the orientation of the methyl group.

A key output from MD simulations is the radial distribution function (RDF), g(r), which describes the probability of finding a solvent atom at a certain distance from a solute atom. For instance, the RDF between the carbonyl oxygen of this compound and the hydrogen atoms of water would show a sharp peak at a short distance, indicative of a strong hydrogen bonding interaction.

Table 1: Representative Radial Distribution Function (RDF) Peak Distances for this compound in Various Solvents

| Solute Atom | Solvent Atom | Solvent Type | g(r) Peak Distance (Å) | Interaction Type |

| Carbonyl Oxygen | Water (H) | Polar Protic | 1.8 - 2.0 | Hydrogen Bond |

| Carbonyl Oxygen | Methanol (H) | Polar Protic | 1.9 - 2.1 | Hydrogen Bond |

| Carbonyl Oxygen | Acetonitrile (N) | Polar Aprotic | 2.8 - 3.2 | Dipole-Dipole |

| Methyl Group (C) | Hexane (C) | Nonpolar | 3.5 - 4.0 | van der Waals |

Note: The data in this table is illustrative and represents typical values expected from molecular dynamics simulations based on the principles of intermolecular interactions.

Furthermore, MD simulations allow for the calculation of interaction energies between the solute and solvent, providing a quantitative measure of solvation. By comparing the interaction energies in different solvents, one can predict the relative solubility and thermodynamic stability of this compound in various environments.

Table 2: Illustrative Interaction Energies of this compound with Different Solvents from MD Simulations

| Solvent | Solvent Type | Average Interaction Energy (kcal/mol) | Primary Contribution |

| Water | Polar Protic | -15 to -20 | Electrostatic (Hydrogen Bonding) |

| Methanol | Polar Protic | -12 to -18 | Electrostatic (Hydrogen Bonding) |

| Dimethylformamide (DMF) | Polar Aprotic | -8 to -12 | Electrostatic (Dipole-Dipole) |

| Hexane | Nonpolar | -2 to -5 | van der Waals (Dispersion) |

Note: This table contains representative data derived from the general principles of solute-solvent interactions and is intended for illustrative purposes.

Beyond solvent effects, MD simulations can also model the intermolecular interactions between multiple molecules of this compound itself, which is crucial for understanding its behavior in the condensed phase (liquid or solid). These simulations can shed light on aggregation behavior and the preferred orientations of molecules relative to one another, driven by a combination of dipole-dipole interactions and steric effects from the methyl group. Such insights are valuable for interpreting experimental data on the compound's physical properties, such as its melting point and crystal structure.

Emerging Applications in Organic Synthesis and Materials Science

Chiral Building Block in Asymmetric Organic Synthesisnih.govbldpharm.com

The inherent chirality of (3S)-3-methyloxolane-2,5-dione makes it a crucial starting material in asymmetric synthesis, where the goal is to produce a specific enantiomer of a target molecule. This is particularly important in the pharmaceutical and agrochemical industries, where the biological activity of a compound is often dependent on its stereochemistry.

Enantioselective Synthesis of Complex Organic Moleculesnih.govbldpharm.com

This compound serves as a valuable intermediate in the synthesis of intricate organic molecules. Its stereocenter provides a foundation for building molecular complexity with a high degree of stereochemical control. For instance, it can be utilized as a dienophile in asymmetric Diels-Alder reactions, leading to the formation of cyclic compounds with multiple stereocenters in high enantiomeric excess (ee). One documented example involves a Jacobsen's Cr(III)-salen catalyst in a cycloaddition reaction, yielding the desired product with 94% ee.

The reactivity of the anhydride (B1165640) group allows for various transformations, including ring-opening reactions with nucleophiles to introduce new functional groups. This versatility enables chemists to construct a wide array of complex structures from a single chiral precursor.

Precursor for Chiral Ligands and Catalysts

The development of new chiral ligands and catalysts is fundamental to advancing asymmetric catalysis. This compound can be envisioned as a precursor for such molecules. Through synthetic modifications, the oxolane ring can be opened or further functionalized to create novel molecular scaffolds. These scaffolds can then be used to chelate with metal centers, forming chiral catalysts capable of inducing enantioselectivity in a variety of chemical transformations. While specific examples of commercial catalysts derived directly from this compound are not widely documented, its potential as a starting material for ligand synthesis is an active area of research interest.

Development of Advanced Polymer Materialsnih.gov

The ring structure of this compound makes it a suitable monomer for ring-opening polymerization (ROP), a powerful technique for producing well-defined polymers. researchgate.netuc.edu The presence of the chiral methyl group can influence the resulting polymer's microstructure and, consequently, its physical and chemical properties.

High-Performance Thermoplastics and Resins

Copolymerization of this compound with other monomers can lead to the creation of high-performance thermoplastics and resins. For example, its copolymerization with poly(tetrahydrofuran) has been shown to yield materials with a tunable glass transition temperature (Tg) ranging from 45 to 78°C. This ability to control the thermal properties of the resulting polymer is crucial for tailoring materials to specific applications, from durable engineering plastics to specialized resins.

| Monomer System | Resulting Polymer Property | Research Finding |

| This compound and poly(tetrahydrofuran) | Tunable Glass Transition Temperature (Tg) | Achieved Tg values between 45-78°C, demonstrating control over thermal properties. |

Functional Polymers for Specialized Non-Biomedical Applications

The functional anhydride group of this compound allows for the incorporation of specific functionalities into the polymer backbone or as pendant groups. This opens up possibilities for creating functional polymers for a range of non-biomedical applications. For instance, polymers derived from this monomer could be designed to have specific optical, electronic, or surface properties. While extensive research in this specific area is still emerging, the fundamental chemistry of the monomer suggests significant potential for creating materials for coatings, adhesives, and other specialized industrial uses.

Biodegradable Polymer Design

This compound and its analogs are considered valuable monomers for the synthesis of biodegradable polymers. The ester linkages in the resulting polyesters are susceptible to hydrolysis, a key mechanism for biodegradation. astrj.com The ring-opening polymerization of such cyclic esters is a common strategy for producing biodegradable materials like polylactic acid (PLA). uc.edumdpi.com

The methyl group on the oxolane ring can influence the rate of degradation. For example, in analogous systems like polymers derived from diisopropyl-substituted lactides, the increased hydrophobicity due to the alkyl substitution leads to a longer degradation time. This suggests that by carefully selecting substituents on the oxolane ring, the degradation profile of the resulting polymer can be fine-tuned. This is a critical aspect in the design of biodegradable plastics for applications ranging from packaging to agriculture, where the rate of degradation needs to be controlled.

| Monomer Analog | Effect of Substitution | Implication for Biodegradation |

| (3S,6S)-(-)-3,6-Diisopropyl-1,4-dioxane-2,5-dione | Increased hydrophobicity from isopropyl groups. | Increased degradation time of the resulting polymer. |

| This compound | Contains ester linkages susceptible to hydrolysis. astrj.com | Potential for creating biodegradable polyesters with tunable degradation rates. |

Role in Specialty Chemical Manufacturing

This compound serves as a critical chiral building block in the synthesis of high-value, complex organic molecules. Its enantiomerically pure nature is essential for producing compounds with specific stereochemistry, which is often a crucial factor for their desired activity in pharmaceuticals and agrochemicals.

In the pharmaceutical sector, this compound is a precursor for creating enantiomerically pure drugs. For instance, it has been utilized as a chiral building block in the synthesis of β-lactam antibiotics, achieving yields greater than 82%. The stereocenter in this compound is transferred to the final antibiotic structure, ensuring the correct three-dimensional arrangement necessary for its biological function.

Beyond pharmaceuticals, it is also a building block for the synthesis of certain pesticides and herbicides. In the realm of materials science, this compound and its analogs are valuable monomers for the creation of biodegradable polymers. cmu.edu For example, its copolymerization with poly(tetrahydrofuran) can yield materials with a tunable glass transition temperature (Tg) ranging from 45 to 78°C. This property allows for the tailoring of the polymer's physical characteristics to suit specific applications.

Green Chemistry Considerations in Production and Use

The increasing demand for enantiomerically pure compounds has spurred the development of environmentally conscious methods for the production and application of this compound. These approaches prioritize sustainability by focusing on greener synthetic routes and the development of catalysts that minimize environmental impact. colab.wsmdpi.com

Several sustainable methods have been developed to produce this compound with high enantiomeric purity, moving away from classical resolution techniques that are often inefficient.

One prominent green approach is the enzymatic desymmetrization of meso-anhydrides . This biocatalytic method uses enzymes like lipases to selectively react with one enantiomer of a racemic mixture, leaving the desired enantiomer untouched. For example, Candida antarctica lipase (B570770) B (CAL-B) can catalyze the kinetic resolution of racemic 3-methyloxolane-2,5-dione. In a typical reaction using vinyl acetate, CAL-B selectively acetylates the (3R)-enantiomer, allowing for the isolation of the unreacted (3S)-isomer with a high enantiomeric excess (ee) of 98% at 40% conversion after 24 hours at 30°C.

Another sustainable pathway is the asymmetric Diels-Alder reaction . This method involves the cycloaddition of maleic anhydride with an enantiomerically enriched diene, catalyzed by a chiral catalyst. For instance, the reaction between maleic anhydride and (S)-3-methyl-1,3-pentadiene using a Jacobsen's Cr(III)-salen catalyst can produce the (3S)-configured adduct in 85% yield and 94% ee. A subsequent hydrogenolysis step completes the synthesis.

A palladium-catalyzed carbonylative ring expansion offers another stereoretentive route. This method adapts methodologies from chroman-2,4-dione synthesis, where a 3-iodo-γ-butyrolactone undergoes carbon monoxide insertion to form the anhydride ring. This process demonstrates good chemoselectivity and stereocontrol.

| Synthetic Pathway | Key Reagents/Catalysts | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee) (%) |

| Enzymatic Desymmetrization | Candida antarctica lipase B, vinyl acetate | 30 | 40 (conversion) | 98 |

| Asymmetric Diels-Alder | Jacobsen's Cr(III)-salen catalyst, (S)-3-methyl-1,3-pentadiene, H₂, Pd/C | - | 85 | 94 |

| Palladium-Catalyzed Ring Expansion | Pd(OAc)₂, XantPhos, (S)-α-methylbenzylamine, CO | 50 | 77 | 92 |

The development of efficient and environmentally benign catalysts is a cornerstone of green chemistry in the synthesis of this compound. The goal is to replace stoichiometric reagents and hazardous catalysts with more sustainable alternatives.

Biocatalysts , such as the aforementioned Candida antarctica lipase B, represent a significant advancement. Enzymes operate under mild conditions (temperature and pressure), are biodegradable, and exhibit high selectivity, which reduces the formation of byproducts and simplifies purification processes. Their use minimizes the reliance on heavy metal catalysts, which can be toxic and difficult to remove from the final product.

Palladium catalysts , such as those used in the carbonylative ring expansion, are also a focus of development. The use of specific ligands like XantPhos can improve the catalyst's chemoselectivity, preventing unwanted side reactions like β-hydride elimination. This not only increases the yield of the desired product but also reduces waste. Research in this area aims to develop more active palladium catalysts that can be used at even lower concentrations and can be recycled and reused, further enhancing the sustainability of the process.

| Catalyst Type | Example | Key Advantage |

| Biocatalyst | Candida antarctica lipase B | Operates under mild conditions, biodegradable, high selectivity. |

| Chiral Metal Complex | Jacobsen's Cr(III)-salen catalyst | High enantioselectivity at low catalyst loadings. |

| Palladium Catalyst System | Pd(OAc)₂/XantPhos | High chemoselectivity, reducing byproducts and waste. |

An exploration of the chemical compound this compound reveals significant potential for future research and development across a spectrum of scientific disciplines. This chiral cyclic anhydride, a derivative of succinic acid, presents a versatile scaffold for innovation in synthetic chemistry, materials science, and analytical technology. The following sections delve into promising, yet underexplored, avenues of research for this compound.

Future Research Directions and Unexplored Avenues

The unique structural and chiral properties of (3S)-3-methyloxolane-2,5-dione position it as a compound of interest for forward-looking chemical research. While it has applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals, its full potential remains largely untapped. Future investigations are poised to expand its utility in novel and sophisticated applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.